Hexamethylbenzene
Hexamethylbenzene
Hexamethylbenzene (HMB) is a methyl benzene derivative. Its overtone spectra in carbon tetrachloride solution shows doublet structure due to two types of configurationally inequivalent hydrogens. The heat of solution of crystalline HMB has been obtained at 25°C from which the heat of fusion has been deduced by extrapolation process. The internal motion of the methyl groups has been explained by empirical force field calculations. Polarized Raman spectra of HMB at room temperature have been analyzed.
Hexamethylbenzene is a methylbenzene that is benzene in which all six hydrogens have been replaced by methyl groups.
Hexamethylbenzene is a methylbenzene that is benzene in which all six hydrogens have been replaced by methyl groups.
Brand Name:
Vulcanchem
CAS No.:
87-85-4
VCID:
VC21214105
InChI:
InChI=1S/C12H18/c1-7-8(2)10(4)12(6)11(5)9(7)3/h1-6H3
SMILES:
CC1=C(C(=C(C(=C1C)C)C)C)C
Molecular Formula:
C12H18
Molecular Weight:
162.27 g/mol
Hexamethylbenzene
CAS No.: 87-85-4
Cat. No.: VC21214105
Molecular Formula: C12H18
Molecular Weight: 162.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Hexamethylbenzene (HMB) is a methyl benzene derivative. Its overtone spectra in carbon tetrachloride solution shows doublet structure due to two types of configurationally inequivalent hydrogens. The heat of solution of crystalline HMB has been obtained at 25°C from which the heat of fusion has been deduced by extrapolation process. The internal motion of the methyl groups has been explained by empirical force field calculations. Polarized Raman spectra of HMB at room temperature have been analyzed. Hexamethylbenzene is a methylbenzene that is benzene in which all six hydrogens have been replaced by methyl groups. |
|---|---|
| CAS No. | 87-85-4 |
| Molecular Formula | C12H18 |
| Molecular Weight | 162.27 g/mol |
| IUPAC Name | 1,2,3,4,5,6-hexamethylbenzene |
| Standard InChI | InChI=1S/C12H18/c1-7-8(2)10(4)12(6)11(5)9(7)3/h1-6H3 |
| Standard InChI Key | YUWFEBAXEOLKSG-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(C(=C1C)C)C)C)C |
| Canonical SMILES | CC1=C(C(=C(C(=C1C)C)C)C)C |
| Boiling Point | 263.4 °C |
| Melting Point | 166.5 °C |
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